

## Comparing the anti-proliferative effects of Tranilast and Cisplatin in osteosarcoma cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tranilast |           |
| Cat. No.:            | B1681356  | Get Quote |

# A Comparative Analysis of Tranilast and Cisplatin on Osteosarcoma Cell Proliferation

A comprehensive guide for researchers and drug development professionals detailing the antiproliferative effects of **Tranilast** and Cisplatin in osteosarcoma cells, supported by experimental data and methodologies.

This guide provides an objective comparison of the anti-proliferative activities of **Tranilast**, a repurposed antiallergic drug, and Cisplatin, a conventional chemotherapeutic agent, in the context of osteosarcoma. The data presented herein is derived from in vitro studies on human osteosarcoma cell lines, offering insights into their individual and synergistic effects on cell viability, apoptosis, and cell cycle progression.

## Data Presentation: Quantitative Comparison of Tranilast and Cisplatin

The following tables summarize the key quantitative data from comparative studies on the effects of **Tranilast** and Cisplatin on various osteosarcoma cell lines.

Table 1: Inhibitory Concentration (IC50) of Tranilast in Osteosarcoma Cell Lines



| Cell Line                  | IC50 (μM) |
|----------------------------|-----------|
| HOS                        | 130.4     |
| 143B                       | 329.0     |
| U2OS                       | 252.4     |
| MG-63                      | 332.6     |
| WI-38 (Normal Fibroblasts) | 444.7     |

Data from a 48-hour treatment period. The higher IC50 value in normal fibroblasts suggests some level of selectivity of **Tranilast** for cancer cells.

Table 2: Synergistic Effects of Tranilast and Cisplatin on Osteosarcoma Cell Viability

| Cell Line | Average Combination Index (CI) | Interpretation |
|-----------|--------------------------------|----------------|
| HOS       | 0.57                           | Synergy        |
| 143B      | 0.40                           | Synergy        |
| U2OS      | 0.39                           | Synergy        |
| MG-63     | 0.51                           | Synergy        |

A Combination Index (CI) value of less than 1 indicates a synergistic effect between the two drugs.[1]

Table 3: Effect of Tranilast and Cisplatin on Cell Cycle Distribution in Osteosarcoma Cell Lines



| Cell Line                           | Treatment       | % of Cells in G2/M Phase |
|-------------------------------------|-----------------|--------------------------|
| HOS                                 | Cisplatin alone | 34.8                     |
| Combined Tranilast and Cisplatin    | 59.1            |                          |
| 143B                                | Cisplatin alone | 51.4                     |
| Combined Tranilast and<br>Cisplatin | 75.0            |                          |
| U2OS                                | Cisplatin alone | 67.7                     |
| Combined Tranilast and<br>Cisplatin | 85.1            |                          |
| MG-63                               | Cisplatin alone | 24.2                     |
| Combined Tranilast and<br>Cisplatin | 41.3            |                          |

The combination of **Tranilast** and Cisplatin significantly increases the proportion of cells arrested in the G2/M phase of the cell cycle compared to Cisplatin alone.

### **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below.

### **Cell Viability Assay (MTT Assay)**

- Cell Seeding: Plate osteosarcoma cells in a 96-well plate at a density of 5 x 10<sup>3</sup> cells/well and incubate for 24 hours.
- Drug Treatment: Treat the cells with various concentrations of **Tranilast**, Cisplatin, or a combination of both for 48 hours.
- MTT Addition: Add 10  $\mu$ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.



- Formazan Solubilization: Remove the medium and add 100 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
   Cell viability is expressed as a percentage of the control (untreated cells).

# Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

- Cell Culture and Treatment: Culture osteosarcoma cells and treat with Tranilast, Cisplatin, or their combination for 48 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
- Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

# Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

- Cell Culture and Treatment: Culture and treat osteosarcoma cells with Tranilast, Cisplatin, or their combination for 24 hours.
- Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.



### **Western Blotting**

- Protein Extraction: Lyse the treated and untreated osteosarcoma cells in RIPA buffer to extract total protein.
- Protein Quantification: Determine the protein concentration using a BCA protein assay.
- SDS-PAGE: Separate the protein lysates (20-30 μg) on a sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)
  membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

# Mandatory Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: Experimental workflow for comparing the anti-proliferative effects.

### **Tranilast Signaling Pathway in Osteosarcoma**





Click to download full resolution via product page

Caption: Tranilast's mechanism of action in osteosarcoma cells.

## **Cisplatin Signaling Pathway in Osteosarcoma**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Tranilast enhances the effect of anticancer agents in osteosarcoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the anti-proliferative effects of Tranilast and Cisplatin in osteosarcoma cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681356#comparing-the-anti-proliferative-effects-of-tranilast-and-cisplatin-in-osteosarcoma-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com